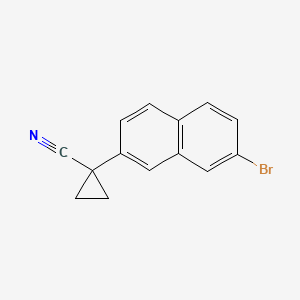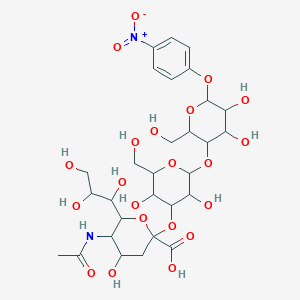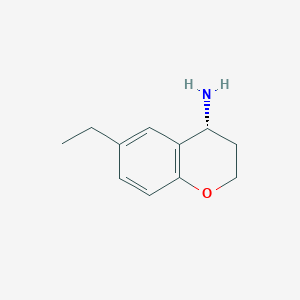
(R)-6-Ethylchroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Ethylchroman-4-amine is a chiral amine compound with a chroman ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the ethyl group at the 6-position and the amine group at the 4-position of the chroman ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Asymmetric Synthesis: : One common method for preparing ®-6-Ethylchroman-4-amine involves the asymmetric reduction of a corresponding ketone precursor using chiral catalysts. For example, the reduction of 6-ethylchroman-4-one with a chiral borane reagent can yield the desired amine with high enantiomeric purity.
-
Reductive Amination: : Another approach is the reductive amination of 6-ethylchroman-4-one. This involves the reaction of the ketone with an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-6-Ethylchroman-4-amine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : ®-6-Ethylchroman-4-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : The compound can be further reduced to form secondary or tertiary amines, depending on the reagents and conditions used. Lithium aluminum hydride (LiAlH4) is a typical reducing agent for such transformations.
-
Substitution: : The amine group in ®-6-Ethylchroman-4-amine can participate in nucleophilic substitution reactions, forming various derivatives. For instance, acylation with acyl chlorides can yield amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary and tertiary amines.
Substitution: Amides, alkylated amines.
Scientific Research Applications
Chemistry
In organic synthesis, ®-6-Ethylchroman-4-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a ligand in the development of chiral catalysts for asymmetric synthesis.
Medicine
®-6-Ethylchroman-4-amine has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its unique structure allows for the exploration of new pharmacophores.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for various applications, including the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism by which ®-6-Ethylchroman-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethyl and amine groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-6-Ethylchroman-4-amine: The enantiomer of ®-6-Ethylchroman-4-amine, differing in the spatial arrangement of atoms around the chiral center.
6-Methylchroman-4-amine: Similar structure but with a methyl group instead of an ethyl group at the 6-position.
6-Ethylchroman-4-ol: Similar structure but with a hydroxyl group instead of an amine group at the 4-position.
Uniqueness
®-6-Ethylchroman-4-amine is unique due to its specific chiral configuration and the presence of both an ethyl group and an amine group on the chroman ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(4R)-6-ethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m1/s1 |
InChI Key |
IEPIMUROQDSURV-SNVBAGLBSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)OCC[C@H]2N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


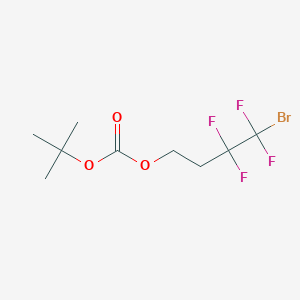


![(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)
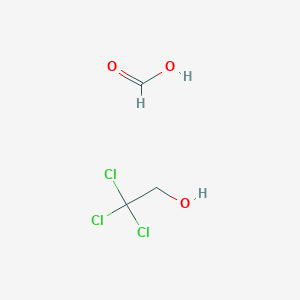
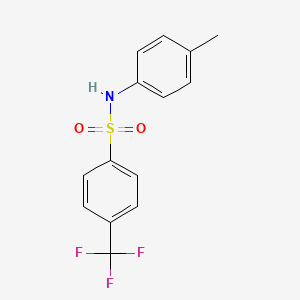


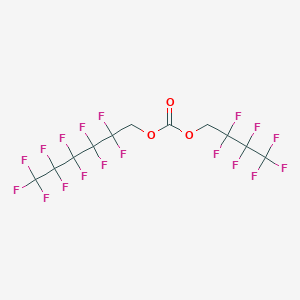
![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
